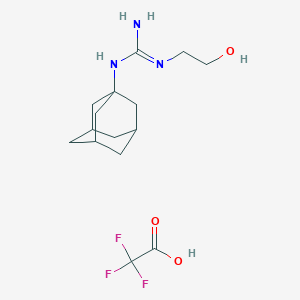
N-(4-fluorophenyl)-2-(4-prop-2-enoylpiperazin-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluorophenyl)-2-(4-prop-2-enoylpiperazin-1-yl)acetamide, also known as FPPP, is a synthetic compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
作用机制
The exact mechanism of action of N-(4-fluorophenyl)-2-(4-prop-2-enoylpiperazin-1-yl)acetamide is not fully understood. However, it has been suggested that this compound acts as a dopamine D3 receptor antagonist. The dopamine D3 receptor is a subtype of the dopamine receptor that is predominantly expressed in the mesolimbic system of the brain. It has been implicated in various neuropsychiatric disorders, including addiction, schizophrenia, and depression.
Biochemical and Physiological Effects
This compound has been shown to modulate the release of dopamine in the brain. It has also been reported to increase the levels of serotonin and norepinephrine, two other neurotransmitters that are involved in the regulation of mood and behavior. This compound has been shown to produce anxiolytic and antidepressant-like effects in animal models. It has also been reported to exhibit analgesic properties.
实验室实验的优点和局限性
N-(4-fluorophenyl)-2-(4-prop-2-enoylpiperazin-1-yl)acetamide has several advantages as a research tool. It is a potent and selective dopamine D3 receptor antagonist, which makes it a valuable tool for investigating the role of this receptor subtype in various neuropsychiatric disorders. This compound is also relatively easy to synthesize and purify, which makes it readily available for research purposes.
However, there are also limitations associated with the use of this compound in lab experiments. It has been reported to exhibit some off-target effects, which may complicate the interpretation of experimental results. This compound is also a relatively new compound, and its long-term effects on the brain and body are not fully understood.
未来方向
There are several future directions for the research on N-(4-fluorophenyl)-2-(4-prop-2-enoylpiperazin-1-yl)acetamide. One direction is to investigate its potential use as a therapeutic agent for various neuropsychiatric disorders. Another direction is to explore its utility as a diagnostic tool in PET imaging studies of the dopamine D3 receptor. Further studies are also needed to elucidate the precise mechanism of action of this compound and to determine its long-term effects on the brain and body.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a potent and selective dopamine D3 receptor antagonist that exhibits analgesic, anxiolytic, and antidepressant-like effects in animal models. This compound has several advantages as a research tool, but there are also limitations associated with its use. Further studies are needed to fully understand the potential applications and limitations of this compound.
合成方法
The synthesis of N-(4-fluorophenyl)-2-(4-prop-2-enoylpiperazin-1-yl)acetamide involves the reaction of 1-(4-fluorophenyl)piperazine with 4-prop-2-enoyl chloride in the presence of a base such as triethylamine. The resulting product is then acetylated with acetic anhydride to obtain this compound. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学研究应用
N-(4-fluorophenyl)-2-(4-prop-2-enoylpiperazin-1-yl)acetamide has been extensively studied for its potential applications in medicinal chemistry, pharmacology, and neuroscience. It has been reported to exhibit analgesic, anxiolytic, and antidepressant-like effects in animal models. This compound has also been investigated for its potential use as a diagnostic tool in positron emission tomography (PET) imaging studies of the dopamine D3 receptor.
属性
IUPAC Name |
N-(4-fluorophenyl)-2-(4-prop-2-enoylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O2/c1-2-15(21)19-9-7-18(8-10-19)11-14(20)17-13-5-3-12(16)4-6-13/h2-6H,1,7-11H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLKMBDPZOLGYPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCN(CC1)CC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1R)-1-[1-(2,5-dimethyl-1H-imidazole-4-carbonyl)piperidin-4-yl]ethyl]-3-ethoxy-4-methylpent-4-enamide](/img/structure/B7359215.png)
![Cyclohexylmethyl 3-[5-(hydroxymethyl)-4-methyl-1,2,4-triazol-3-yl]piperidine-1-carboxylate](/img/structure/B7359216.png)

![N-[(1R,2R,4S)-7-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-7-azabicyclo[2.2.1]heptan-2-yl]hept-5-ynamide](/img/structure/B7359225.png)
![benzyl 4-(7-fluoro-9H-pyrimido[4,5-b]indol-4-yl)piperazine-1-carboxylate](/img/structure/B7359228.png)
![3-(3-But-3-ynyldiazirin-3-yl)-1-[2-(4-hydroxy-4-methyloxan-3-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7359236.png)
![tert-butyl 4-[5-[1-[3-(3-but-3-ynyldiazirin-3-yl)propanoyl]piperidin-3-yl]-1H-pyrazol-3-yl]piperazine-1-carboxylate](/img/structure/B7359267.png)
![N-(3-ethoxypropyl)-1-[3-[(2-hydroxyacetyl)amino]propanoyl]piperidine-4-carboxamide](/img/structure/B7359268.png)
![4-[(3aS,7aS)-7a-(hydroxymethyl)-5-[2-(1H-indol-3-yl)acetyl]-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridin-2-yl]-2-(trifluoromethyl)benzonitrile](/img/structure/B7359277.png)
![1-[4-(3,4-Dimethylphenyl)piperazin-1-yl]but-2-yn-1-one](/img/structure/B7359286.png)

![N-[2-(2-methylpiperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B7359304.png)

